molecular formula C26H32FN3O3S B2482499 3-(3,5-dimethylbenzenesulfonyl)-1-ethyl-6-fluoro-7-(4-propylpiperazin-1-yl)-1,4-dihydroquinolin-4-one CAS No. 899726-01-3

3-(3,5-dimethylbenzenesulfonyl)-1-ethyl-6-fluoro-7-(4-propylpiperazin-1-yl)-1,4-dihydroquinolin-4-one

Cat. No.: B2482499
CAS No.: 899726-01-3
M. Wt: 485.62
InChI Key: SVMBOIPCENLFQB-UHFFFAOYSA-N
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Description

3-(3,5-dimethylbenzenesulfonyl)-1-ethyl-6-fluoro-7-(4-propylpiperazin-1-yl)-1,4-dihydroquinolin-4-one is a complex organic compound that belongs to the class of quinolone derivatives This compound is characterized by its unique structure, which includes a quinoline core, a sulfonyl group, and a piperazine moiety

Scientific Research Applications

3-(3,5-dimethylbenzenesulfonyl)-1-ethyl-6-fluoro-7-(4-propylpiperazin-1-yl)-1,4-dihydroquinolin-4-one has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, antiviral, and anticancer agent.

    Pharmacology: The compound is investigated for its interactions with various biological targets, including enzymes and receptors.

    Chemical Biology: It is used as a probe to study biological pathways and mechanisms.

    Industrial Applications: The compound may be used in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-dimethylbenzenesulfonyl)-1-ethyl-6-fluoro-7-(4-propylpiperazin-1-yl)-1,4-dihydroquinolin-4-one typically involves multiple steps, starting from commercially available starting materials. The general synthetic route includes:

    Formation of the quinoline core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the sulfonyl group: The sulfonyl group is introduced via sulfonation reactions using reagents such as sulfonyl chlorides.

    Attachment of the piperazine moiety: The piperazine ring is incorporated through nucleophilic substitution reactions.

    Final modifications: The final steps may include fluorination and alkylation to achieve the desired structure.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-dimethylbenzenesulfonyl)-1-ethyl-6-fluoro-7-(4-propylpiperazin-1-yl)-1,4-dihydroquinolin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or electrophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce reduced quinoline derivatives.

Mechanism of Action

The mechanism of action of 3-(3,5-dimethylbenzenesulfonyl)-1-ethyl-6-fluoro-7-(4-propylpiperazin-1-yl)-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in critical biological pathways. The compound may exert its effects through inhibition or activation of these targets, leading to various biological outcomes.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3,5-dimethylbenzenesulfonyl)-1-ethyl-6-fluoro-7-(4-methylpiperazin-1-yl)-1,4-dihydroquinolin-4-one
  • 3-(3,5-dimethylbenzenesulfonyl)-1-ethyl-6-chloro-7-(4-propylpiperazin-1-yl)-1,4-dihydroquinolin-4-one

Uniqueness

3-(3,5-dimethylbenzenesulfonyl)-1-ethyl-6-fluoro-7-(4-propylpiperazin-1-yl)-1,4-dihydroquinolin-4-one is unique due to its specific combination of functional groups and structural features. The presence of the sulfonyl group, fluorine atom, and piperazine ring distinguishes it from other quinoline derivatives, potentially leading to unique biological activities and applications.

Properties

IUPAC Name

3-(3,5-dimethylphenyl)sulfonyl-1-ethyl-6-fluoro-7-(4-propylpiperazin-1-yl)quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32FN3O3S/c1-5-7-28-8-10-30(11-9-28)24-16-23-21(15-22(24)27)26(31)25(17-29(23)6-2)34(32,33)20-13-18(3)12-19(4)14-20/h12-17H,5-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVMBOIPCENLFQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCN(CC1)C2=C(C=C3C(=C2)N(C=C(C3=O)S(=O)(=O)C4=CC(=CC(=C4)C)C)CC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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